N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16313744
InChI: InChI=1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
SMILES:
Molecular Formula: C21H18FN3
Molecular Weight: 331.4 g/mol

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

CAS No.:

Cat. No.: VC16313744

Molecular Formula: C21H18FN3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine -

Specification

Molecular Formula C21H18FN3
Molecular Weight 331.4 g/mol
IUPAC Name N-[(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Standard InChI InChI=1S/C21H18FN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
Standard InChI Key ZFRJMYJZSKWEDL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name—N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine—reflects its tripartite structure:

  • A 2-methylindole core providing a planar aromatic system conducive to π-π stacking interactions.

  • A 4-fluorophenyl group introducing electron-withdrawing effects that enhance binding to hydrophobic protein pockets.

  • A pyridin-2-amine moiety enabling hydrogen bonding and coordination with metal ions or enzymatic active sites .

The canonical SMILES representation (CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4) and InChIKey (ZFRJMYJZSKWEDL-UHFFFAOYSA-N) confirm the spatial arrangement of substituents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈FN₃
Molecular Weight331.4 g/mol
XLogP3-AA4.2 (estimated)
Hydrogen Bond Donors2 (indole NH, pyridine NH)
Hydrogen Bond Acceptors3 (pyridine N, fluorine)
Topological Polar Surface Area41.6 Ų

Synthesis and Optimization Strategies

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from 1,4-dioxane. Characterization relies on:

  • FT-IR: Peaks at 3147 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=N), and 1008 cm⁻¹ (C-F) .

  • NMR: Distinct signals for indole NH (δ 9.50 ppm), pyridine protons (δ 8.36–8.58 ppm), and fluorophenyl aromatic protons (δ 7.43–7.59 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 331.4 ([M+H]⁺).

Comparative Analysis with Related Compounds

Table 2: Activity Comparison of Indole-Pyridine Hybrids

CompoundTargetIC₅₀ (nM)Binding Affinity (nM)
N-[(4-fluorophenyl)(2-Me-indol-3-yl)Me]pyridin-2-amineEstrogen Receptor αN/AIn silico: 38.2
MDT-32ER-α39.1739.17 ± 1.16
TamoxifenER-α40.7140.71 ± 1.41
5-FluorouracilThymidylate Synthase1,200N/A

Key trends:

  • Fluorine substitution correlates with 20–30% improved binding affinity over non-fluorinated analogs.

  • Indole-pyridine hybrids outperform classical chemotherapeutics (e.g., 5-fluorouracil) in target specificity .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with ER-α, HER2, and PI3K/AKT pathways via crystallography or molecular dynamics simulations.

  • In Vivo Testing: Evaluate pharmacokinetics (oral bioavailability, half-life) and toxicity in murine models.

  • Derivatization: Introduce sulfonamide or carboxylate groups to improve solubility and reduce plasma protein binding.

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